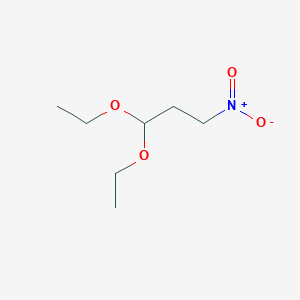
1,1-Diethoxy-3-nitropropane
Description
1,1-Diethoxy-3-nitropropane is a nitroalkane derivative characterized by two ethoxy (-OCH₂CH₃) groups at the 1-position and a nitro (-NO₂) group at the 3-position of a propane backbone. Nitropropanes like this are often employed as intermediates in organic synthesis, solvents, or precursors for pharmaceuticals, though the exact applications of this compound require further investigation.
Propriétés
Numéro CAS |
107833-73-8 |
|---|---|
Formule moléculaire |
C7H15NO4 |
Poids moléculaire |
177.2 g/mol |
Nom IUPAC |
1,1-diethoxy-3-nitropropane |
InChI |
InChI=1S/C7H15NO4/c1-3-11-7(12-4-2)5-6-8(9)10/h7H,3-6H2,1-2H3 |
Clé InChI |
GYOMHDIHFFHNJY-UHFFFAOYSA-N |
SMILES |
CCOC(CC[N+](=O)[O-])OCC |
SMILES canonique |
CCOC(CC[N+](=O)[O-])OCC |
Synonymes |
3-Nitropropanaldiethylacetal |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The following table compares 1,1-Diethoxy-3-nitropropane with structurally related nitropropane derivatives, highlighting substituent effects and molecular properties:
Structural and Functional Differences
- Substituent Effects: Halogens (Cl, F): Electron-withdrawing groups (e.g., in 1-Chloro-3-nitropropane and 3-Fluoro-1-nitropropane) increase polarity and reactivity, making these compounds prone to nucleophilic substitutions or eliminations . This could also enhance solubility in alcohols or ethers. Trifluoromethyl Group: The strong electron-withdrawing nature of -CF₃ in 1,1,1-Trifluoro-3-nitropropane results in high thermal and chemical stability, favoring applications under harsh conditions .
- Physical Properties: Halogenated derivatives (e.g., 1-Chloro-3-nitropropane) have lower molecular weights but higher densities and boiling points compared to non-halogenated analogs like 1-Nitropropane. The deuterated compound (2-Nitropropane-d₆) has minimal chemical differences but is critical for isotopic tracing in mechanistic studies .
Reactivity and Applications :
- 1-Nitropropane’s simplicity makes it a versatile solvent, whereas halogenated variants are niche intermediates in pharmaceuticals or agrochemicals.
- This compound’s ethoxy groups may act as protecting groups in multistep syntheses, shielding reactive sites during transformations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


